Product packaging for L-Glutamato copper(Cat. No.:CAS No. 15322-26-6)

L-Glutamato copper

Cat. No.: B12881784
CAS No.: 15322-26-6
M. Wt: 207.65 g/mol
InChI Key: SXBOEBVXYQFVJM-UHFFFAOYSA-L
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Description

L-Glutamato copper refers to coordination complexes formed between copper ions and the amino acid L-glutamate. This compound is a subject of significant interest in multiple scientific research fields due to the synergistic properties of its components. In materials science, the co-grafting of copper and glutamine (a derivative of glutamate) onto reverse osmosis membranes has been shown to create a synergistic complex that significantly improves anti-biofouling properties and enhances desalination performance . The functionalization helps in achieving a more uniform distribution of copper nanoparticles, which is critical for consistent experimental results. In neuroscience, copper is recognized as a critical modulator of synaptic function in the central nervous system . Research indicates that copper is released at the synaptic cleft, where it can modulate excitatory neurotransmission by blocking glutamate receptors, and also enhances neurotransmission through the accumulation of PSD95 protein, increasing the levels of AMPA receptors at the plasma membrane . Furthermore, copper-glutamate type complexes, such as Schiff base complexes, are investigated for their potential anticancer properties . Studies on human colon carcinoma cells have demonstrated that these complexes can induce concentration-dependent antiproliferative effects and trigger apoptosis, a desired mechanism for anticancer activity . In agricultural and environmental research, glutamate has been shown to play a protective role, modulating antioxidant defense systems and improving nutrient homeostasis in plants under copper-induced stress . This compound is For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6CuNO4- B12881784 L-Glutamato copper CAS No. 15322-26-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15322-26-6

Molecular Formula

C5H6CuNO4-

Molecular Weight

207.65 g/mol

IUPAC Name

copper;2-azanidylpentanedioate

InChI

InChI=1S/C5H8NO4.Cu/c6-3(5(9)10)1-2-4(7)8;/h3,6H,1-2H2,(H,7,8)(H,9,10);/q-1;+2/p-2

InChI Key

SXBOEBVXYQFVJM-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])[NH-].[Cu+2]

Origin of Product

United States

Synthetic Methodologies for L Glutamato Copper Complexes

General Synthesis Routes for Binary L-Glutamato Copper(II) Complexes

Binary complexes, containing only copper(II) ions and L-glutamate ligands, represent the most fundamental class of these compounds. Their synthesis is typically straightforward, involving the direct reaction of a copper(II) salt with L-glutamic acid in an aqueous medium.

A common procedure involves dissolving a copper(II) salt, such as copper(II) chloride (CuCl₂) or copper(II) sulfate (B86663) (CuSO₄), in water. A separate aqueous solution of L-glutamic acid is then added. The crucial step in this synthesis is the careful adjustment of the solution's pH. L-glutamic acid has two carboxylic acid groups and one amino group, and their state of protonation is pH-dependent. To facilitate coordination with the copper(II) ion, the pH is typically raised by the slow addition of a base, such as sodium hydroxide (B78521) (NaOH), which deprotonates the carboxylic acid groups, enabling them to act as effective ligands.

For instance, the synthesis of a copper-glutamate metal-organic framework (MOF), specifically [Cu(Glu)₂(H₂O₂)]·H₂O, was achieved by reacting Cu²⁺ with glutamic acid in a 1:2 molar ratio at room temperature. elizadeuniversity.edu.ng The resulting coordination environment around the copper is octahedral, involving four oxygen atoms and one nitrogen atom from the glutamate (B1630785) ligands. elizadeuniversity.edu.ng Another example is the preparation of bis(L-glutamato)copper(II), where the complex precipitates from the aqueous solution upon reaching the appropriate pH. The stoichiometry of the final product, including the number of coordinated or lattice water molecules, is influenced by the specific reaction and crystallization conditions.

Preparation of Ternary this compound(II) Complexes

Ternary complexes incorporate a third component—an additional ligand—into the copper-glutamate structure. This approach significantly expands the structural and functional diversity of the resulting compounds. The synthesis usually involves a one-pot reaction where the copper(II) salt, L-glutamic acid, and the third ligand are mixed.

For example, complexes like (L-glutamato)(imidazole)copper(II) and (L-glutamato)(2,2'-bipyridine)copper(II) have been synthesized and structurally characterized. acs.orgacs.org In a typical synthesis, the N-donor ligand is added to a pre-formed aqueous solution of the binary copper-glutamate complex, or all three components are reacted simultaneously.

The synthesis of three polynuclear copper(II) complexes with singly deprotonated L-glutamic acid, [Cu(bipy)₂(BF₄)₂], [Cu(bipy)(L-glu)H₂O]BF₄, and [Cu(phen)(L-glu)H₂O]₂(NO₃)₂, was conducted at an acidic pH of approximately 2.5. nih.gov At this low pH, L-glutamic acid acts as a bidentate chelating ligand through the amino nitrogen and one α-carboxylate oxygen, leaving the second carboxylic acid group protonated and free. nih.gov The resulting complexes often exhibit square-pyramidal or distorted square-pyramidal geometries. nih.govtandfonline.com

Table 1: Examples of Ternary this compound(II) Complexes with N-Donor Ligands

N-Donor Ligand Resulting Complex Formula Coordination Geometry Reference
Imidazole (B134444) (L-glutamato)(imidazole)copper(II) Polymeric acs.orgacs.org
2,2'-Bipyridine (B1663995) {[Cu(bipy)(L-glu)H₂O]⁺}n Distorted Square Pyramidal nih.gov
1,10-Phenanthroline (B135089) [Cu(phen)(L-glu)H₂O]⁺ Square Pyramidal nih.gov
Pyridine Derivatives Cu(sal-L-glu)X (X = methylpyridines) Square Pyramidal researchgate.net

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands in coordination chemistry. mdpi.com Ternary copper(II) complexes can be formed using Schiff bases derived from L-glutamic acid and salicylaldehyde (B1680747). These ligands are typically tridentate, coordinating to the copper ion through the phenolic oxygen, the imine nitrogen, and one of the carboxylate oxygens. researchgate.net

The synthesis of these complexes often proceeds in two steps. First, the Schiff base ligand, such as N-salicylidene-L-glutamate (sal-L-glu), is prepared by reacting L-glutamic acid with salicylaldehyde in a suitable solvent like methanol (B129727), often with gentle heating. mdpi.comspandidos-publications.com In the second step, a copper(II) salt, like copper(II) acetate (B1210297), is added to the solution containing the pre-formed Schiff base ligand. mdpi.comspandidos-publications.com This results in the formation of the ternary complex, such as [Cu(sal-L-glu)(H₂O)]·H₂O. spandidos-publications.com

Researchers have also synthesized more complex systems by introducing an additional N-donor ligand to the copper-Schiff base system, creating quaternary complexes like (N-salicylidene-rac-glutamato)(2-methylimidazole)Cu(II). researchgate.net In these structures, the copper(II) center is typically coordinated by the three donor atoms of the Schiff base and one nitrogen atom from the imidazole ligand in the basal plane, with potential for a fifth, weaker coordination in the apical position. researchgate.netchalmers.se

Table 2: Examples of this compound(II) Complexes with Schiff Base Ligands

Schiff Base Ligand Additional Ligand Resulting Complex Formula Reference
N-salicylidene-D,L-glutamate Isoquinoline [Cu₂(sal-D,L-glu)₂(isoquinoline)₂]·2C₂H₅OH spandidos-publications.com
N-salicylidene-L-glutamate Water [Cu(sal-L-glu)(H₂O)]·H₂O spandidos-publications.com
N-salicylidene-D,L-glutamate 2-Methylimidazole [Cu(sal-D,L-glu)(2-methylimidazole)] spandidos-publications.comresearchgate.net
N-salicylidene-L-glutamate Methylimidazoles, Methylpyridines Cu(sal-L-glu)X researchgate.net

Controlled Synthesis for Polymeric and Dimeric this compound Architectures

The L-glutamate ligand is particularly adept at forming extended structures due to its multiple coordination sites. The γ-carboxylate group, which is separated from the α-carbon by a flexible alkyl chain, can bridge between adjacent copper centers, leading to the formation of dimeric or polymeric architectures.

Controlled synthesis of these higher-order structures relies on careful manipulation of reaction conditions. For example, the formation of a one-dimensional polymeric chain was observed in the complex {[Cu(bipy)(L-glu)H₂O]Cu(bipy)(L-glu)(ClO₄)·(H₂O)₂}n, where weakly coordinating perchlorate (B79767) ions bridge the [Cu(bipy)(L-glu)(ClO₄)] units. nih.gov In another case, [Cu(bipy)(L-glu)H₂O]⁺ units were joined by syn-anti carboxylate bridges to form a helical polymeric chain. nih.gov

Dimeric structures are also common. The complex [Cu(phen)(L-glu)H₂O]₂(NO₃)₂·(H₂O)₄ consists of two independent monomeric [Cu(phen)(L-glu)H₂O]⁺ cations in the asymmetric unit, which can be considered a dimeric entity within the crystal lattice. nih.gov Similarly, dimeric copper(II) complexes with Schiff bases derived from other amino acids have been synthesized, where bridging can occur through phenolate (B1203915) or carboxylate groups. tandfonline.comresearchgate.net The formation of either a dimer or a polymer can be influenced by factors such as the steric bulk of the ligands and the coordinating ability of the counter-anions present in the reaction. nih.govrsc.org

Influence of Reaction Parameters on Complex Formation

The final structure and composition of an this compound complex are highly sensitive to several key reaction parameters. The ability to control these parameters is essential for achieving a desired synthetic outcome.

pH: The pH of the reaction medium is arguably the most critical factor. It dictates the protonation state of L-glutamic acid's functional groups. At a low pH of around 2.5, L-glutamic acid acts as a bidentate ligand, coordinating through its amino and α-carboxylate groups, while the γ-carboxyl group remains protonated. nih.gov As the pH increases, the γ-carboxyl group deprotonates, becoming available to act as a bridging ligand, which can lead to the formation of polymeric species. mdpi.comnih.gov Potentiometric studies have shown that different complex species dominate at different pH ranges. rsc.org

Solvent Environment: The choice of solvent can influence the reaction in several ways. Solvents like water or methanol can directly participate in the coordination sphere of the copper ion, forming aqua or methanol ligands. researchgate.netlatamjpharm.org The solvent also affects the solubility of the reactants and the final complex, which can impact crystallization and the ultimate crystal packing. The synthesis of two different coordination polymers (linear vs. zigzag chains) from Cu(II)-carboxylate and 4,4'-bipyridine (B149096) was achieved by modifying the reaction solvent and molar ratios, where the coordination of water molecules was a deciding factor. uab.cat

Molar Ratios: The stoichiometry of the reactants—the molar ratio of copper(II) to L-glutamate and any other ligands—is fundamental in determining the composition of the final product. uab.cat For example, a 1:2 molar ratio of Cu²⁺ to glutamic acid was used to synthesize the binary complex [Cu(Glu)₂(H₂O₂)]·H₂O. elizadeuniversity.edu.ng Altering this ratio or the ratio of an ancillary ligand can lead to the formation of complexes with different stoichiometries and structures.

Table 3: Influence of Reaction Parameters on this compound Complex Formation

Parameter Influence Example Reference
pH Controls protonation state of glutamate, determining its denticity and bridging capability. At pH ~2.5, glutamate is a bidentate ligand; at higher pH, it can be a bridging ligand. nih.govnih.gov
Solvent Can act as a ligand (e.g., H₂O) and affects crystal packing and solubility. Presence of coordinated water led to linear chains, while its absence allowed zigzag chains. uab.cat
Molar Ratios Dictates the stoichiometry of the final complex. A 1:2 ratio of Cu²⁺:glutamic acid was used to form a specific binary complex. elizadeuniversity.edu.nguab.cat
Counter-anion Can participate in coordination (e.g., ClO₄⁻) or influence crystal packing via H-bonding. Different polymeric structures were formed with BF₄⁻ vs. ClO₄⁻ anions. nih.gov

Structural Elucidation and Coordination Chemistry of L Glutamato Copper Complexes

Solid-State Structural Analysis through X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in revealing the detailed structural features of L-glutamato copper complexes, from simple monomeric units to complex polymeric and framework structures.

Single-crystal X-ray diffraction studies have unveiled a fascinating array of structural motifs for this compound(II) complexes. These can range from simple mononuclear species to intricate one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) polymeric structures.

For instance, in the presence of ancillary ligands like 2,2'-bipyridine (B1663995) (bipy) or 1,10-phenanthroline (B135089) (phen), both mononuclear and polynuclear copper(II) complexes with singly deprotonated L-glutamic acid have been synthesized and structurally characterized. rsc.org In some cases, different species, such as Cu(bipy)22 and [Cu(bipy)(L-glu)H2O]BF4, can coexist within the same crystal lattice. rsc.org The [Cu(bipy)(L-glu)H2O]+ units can further assemble into helical chains through syn-anti carboxylate bridges. rsc.org Similarly, the complex [CuCl(L-Glu)(phen)]·H2O consists of neutral molecules where the copper(II) ion is part of a ternary complex. nih.gov

Polymeric structures are also common. A mixed-metal complex with the stoichiometry [CuMg(L-glu)2(H2O)3]·2H2O forms one-dimensional polymeric chains where copper and magnesium ions are bridged by L-glutamate. latamjpharm.org Another example is the formation of 1D polymeric chains through weakly coordinating perchlorate (B79767) ions in [Cu(bipy)(L-glu)(ClO4)] units. rsc.org The use of glutamic acid in the synthesis can lead to chiral coordination polymers, such as [Cu(glu)Cl(H2O)] and [Cu(glu)(H2O)]·H2O, depending on the copper source used. ias.ac.in

The copper(II) ion (d⁹) is well-known for its flexible coordination geometry, often exhibiting distortions from ideal geometries due to the Jahn-Teller effect. researchgate.net In this compound complexes, several coordination geometries are prevalent.

Distorted Octahedral: In the solid state, the [Cu(II)(Gln)2] complex displays a 4+2 distorted octahedral geometry. researchgate.net Similarly, a copper-glutamate metal-organic framework, [Cu(Glu)2(H2O2)]·H2O, shows an octahedral coordination around the copper center. rsc.org Extended X-ray absorption fine structure (EXAFS) analysis of [Cu(L-glu)(H2O)]·H2O also suggests a distorted octahedral coordination. researchgate.net

Square-Pyramidal: This is a very common geometry for copper(II) complexes. In the mixed-metal complex [CuMg(L-glu)2(H2O)3]·2H2O, the Cu(II) ion has a distorted square-pyramidal coordination. latamjpharm.org The complex aqua(N-salicylidene-methylester-L-glutamato)copper(II) monohydrate also features a pentacoordinated Cu(II) atom in an approximately square-pyramidal geometry. iucr.org In [CuCl(L-Glu)(phen)]·H2O, the Cu(II) ions have a distorted square-pyramidal coordination geometry. nih.gov The structure of monomeric [Cu(phen)(L-glu)H2O]+ cations also shows a five-coordinate square pyramidal environment. rsc.org

Square-Planar: While less common for isolated L-glutamato complexes, square-planar geometry can be a feature. For instance, in some Schiff base complexes, the geometry around the copper ion can be almost square planar, which has been shown to be relevant for biological interactions. nih.gov

The following table summarizes the coordination geometries observed in some this compound complexes.

ComplexCoordination GeometryReference
[Cu(II)(Gln)2]Distorted Octahedral researchgate.net
[CuMg(L-glu)2(H2O)3]·2H2ODistorted Square-Pyramidal latamjpharm.org
aqua(N-salicylidene-methylester-L-glutamato)copper(II) monohydrateSquare-Pyramidal iucr.org
[CuCl(L-Glu)(phen)]·H2ODistorted Square-Pyramidal nih.gov
[Cu(phen)(L-glu)H2O]+Square-Pyramidal rsc.org
[Cu(Glu)2(H2O2)]·H2O (MOF)Octahedral rsc.org

L-glutamate is a versatile ligand capable of coordinating to metal ions in several ways due to its multiple functional groups: the amino group and two carboxylate groups.

N,O-Bidentate: A very common binding mode involves the chelation of the copper(II) ion by the amino nitrogen and an oxygen atom from the α-carboxylate group, forming a stable five-membered ring. rsc.orglatamjpharm.org This is observed in the [CuMg(L-glu)2(H2O)3]·2H2O complex, where two glutamate (B1630785) moieties act as bidentate ligands. latamjpharm.org In ternary complexes with ligands like 1,10-phenanthroline, the L-glutamate anion also acts as an O,N-bidentate ligand. nih.gov

Tridentate: In some cases, L-glutamate can act as a tridentate ligand. Studies on the solution structure of Cu(Glu)2 suggest that the first glutamate molecule can bind through all its functional groups. nih.gov In Schiff base complexes, the N-salicylideneglutamate dianion can act as a tridentate ligand. researchgate.net

Bridging: The carboxylate groups of glutamate can bridge between two or more copper centers, leading to the formation of polymeric structures. In [Cu(bipy)(L-glu)H2O]+ units, syn-anti carboxylate bridges link the complexes into helical chains. rsc.org The formation of 1-D helical chains in [Cu(glu)Cl(H2O)] and [Cu(glu)(H2O)]·H2O is also directed by extended –Cu–glutamate–Cu– interactions. ias.ac.in

The versatility of glutamate's binding modes is a key factor in the structural diversity of its copper complexes.

Intermolecular interactions play a crucial role in stabilizing the crystal lattices of this compound complexes. numberanalytics.com

Hydrogen Bonding: Hydrogen bonds are ubiquitous and critical for the stability of these crystal structures. In [CuMg(L-glu)2(H2O)3]·2H2O, uncoordinated water molecules create a network of hydrogen bonds that provide crystalline stability. latamjpharm.org The crystal structure of aqua(N-salicylidene-methylester-L-glutamato)copper(II) monohydrate consists of molecular units connected by a three-dimensional network of hydrogen bonds. iucr.org In [CuCl(L-Glu)(phen)]·H2O, a number of intramolecular and intermolecular hydrogen bonds stabilize the crystal structure. nih.gov

π-π Stacking Interactions: When aromatic ligands like 1,10-phenanthroline or 2,2'-bipyridine are present, π-π stacking interactions between the aromatic rings of adjacent complexes can further stabilize the crystal packing. ias.ac.in

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. L-glutamic acid has been successfully used as a linker to build copper-based MOFs.

A notable example is a copper-glutamate MOF with the formula [Cu(Glu)2(H2O2)]·H2O. rsc.org This MOF was synthesized by reacting Cu²⁺ with glutamic acid at room temperature. rsc.org Its crystal structure was determined to be orthorhombic with the space group P2₁2₁2₁. rsc.org In this framework, the copper ion has an octahedral coordination geometry, being bonded to four oxygen atoms from the glutamic acid ligands and one nitrogen atom from the amine group of the glutamate. rsc.org A water molecule is directly coordinated to the copper center, and another lattice water molecule is present outside the coordination sphere. rsc.org Such MOFs can exhibit porosity, making them of interest for applications like adsorption. rsc.orgresearchgate.net Other L-glutamic acid-based MOFs with copper have also been synthesized and characterized, showing zeolite-like 3D structures. researchgate.net

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking Interactions)

Solution-State Structural and Equilibrium Investigations

The structure of this compound complexes in solution can differ significantly from their solid-state structures. nih.gov Various techniques are employed to study these complexes in aqueous environments.

Potentiometric titrations, combined with spectroscopic methods like UV-Vis, EPR, and NMR, are powerful tools for determining the stoichiometry and stability constants of the various complex species present in solution at different pH values. nih.govtandfonline.com

For the Cu(Glu)2 species in solution, it has been proposed that the first glutamate molecule coordinates in a tridentate fashion, while the second molecule adopts a "glycine-like" bidentate coordination. nih.gov EPR spectroscopy studies on aqueous solutions of copper complexes with glutamine (a derivative of glutamic acid) at neutral pH suggest that the Cu(II) binding site involves the amino nitrogens and the carboxyl oxygens of two γ-glutamyl residues. nih.gov

These solution-state investigations are crucial for understanding the behavior of these complexes in biological systems and for various applications in aqueous media.

Determination of Complex Stoichiometry and Formation Constants

The stoichiometry of copper(II)-L-glutamato complexes, which describes the ratio of metal to ligand, has been a subject of detailed investigation. Spectroscopic studies using techniques such as UV-visible spectroscopy have been employed to determine these ratios. Research has confirmed the formation of a 1:1 complex between copper(II) and glutamic acid in both aqueous media and acetate (B1210297) buffers at varying pH levels. kuet.ac.bd The formation of a 1:2 complex, specifically [Cu(Glu)₂], is also well-established and is considered a dominant species in certain conditions, particularly from pH 5.5 to above 10. nih.gov

The stability of these complexes is quantified by their formation constants (Kf) or stability constants (log β). These constants provide a measure of the strength of the interaction between the copper ion and the glutamate ligand. Studies have shown that these constants are influenced by environmental factors such as pH and temperature. For the 1:1 Cu(II)-glutamic acid complex, the formation constant has been observed to decrease with an increase in both pH and temperature, indicating that the complex formation is an exothermic and spontaneous process. kuet.ac.bd For instance, the formation of the complex is less favorable at higher temperatures. kuet.ac.bd

Detailed potentiometric and spectroscopic analyses have provided specific values for these constants under various conditions.

Table 1: Formation Constants (Kf) of 1:1 Cu(II)-Glutamic Acid Complex at Different pH Values The following interactive table shows the formation constant (Kf) of the 1:1 copper(II)-glutamic acid complex in an acetate buffer at room temperature (303 K). The data indicates a decrease in the formation constant as the pH of the buffer increases. kuet.ac.bd

pHFormation Constant (Kf) (L/mol)
4.407.5
4.946.2
5.574.0

Table 2: Formation Constants (Kf) of 1:1 Cu(II)-Glutamic Acid Complex at Different Temperatures This interactive table displays the formation constant (Kf) of the 1:1 copper(II)-glutamic acid complex in an aqueous medium at different temperatures. The data clearly shows that the stability of the complex decreases as the temperature rises. kuet.ac.bd

Temperature (K)Formation Constant (Kf) (L/mol)
30324.8
3134.5
3221.1

Species Distribution as a Function of pH in Aqueous Solutions

The relative concentration of different this compound complex species in an aqueous solution is highly dependent on the pH. Species distribution diagrams, often generated using modeling software based on experimental data, illustrate which forms of the complex are prevalent under specific pH conditions. mdpi.com

In strongly acidic conditions (below pH 4), copper and glutamate primarily exist as free Cu²⁺ ions and protonated forms of glutamic acid. nih.govmdpi.com As the pH increases, deprotonation of the glutamic acid's carboxylic acid groups facilitates complexation. A protonated 1:1 complex, CuH(Glu), begins to form at a pH of around 2.5 and exists up to a pH of 6. nih.gov

The neutral 1:1 complex, Cu(Glu), becomes the dominant species around pH 5.5, binding approximately 80% of the available Cu(II) ions. nih.gov As the pH continues to rise into the neutral and alkaline range, the 1:2 complex, Cu(Glu)₂, starts to form from pH 5.5 and becomes the predominant species between pH 7 and 9. nih.gov At a pH of 8, with a sufficient ligand-to-metal ratio, the Cu(Glu)₂²⁻ species is the main soluble complex present. This complex remains stable up to a pH of approximately 13. mdpi.com Above pH 5, a hydroxo complex, Cu(Glu)(OH), also begins to appear. nih.gov

This pH-dependent behavior is critical in various applications, such as the selective leaching of metals, where controlling the pH allows for the targeted formation of specific copper-glutamate complexes. mdpi.com

Isomerism and Conformations in Solution (e.g., Cis-Trans Equilibrium)

Bis(L-glutamato)copper(II) complexes, like many other bis(amino acidato)copper(II) complexes, exhibit geometric isomerism in solution. researchgate.net This results in the coexistence of cis and trans isomers, which have different spatial arrangements of the two bidentate glutamate ligands around the central copper ion. rsc.orglibretexts.org In the cis isomer, identical donor atoms (e.g., the two nitrogen atoms) are on the same side of the copper ion, while in the trans isomer, they are on opposite sides. rsc.org

Studies utilizing combined Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) relaxation methods have unambiguously assigned and characterized both cis and trans isomers of the Cu(II)-L-glutamic acid bis-complex in solution. researchgate.net These isomers exist in a rapid equilibrium in aqueous environments. researchgate.net

The position of this equilibrium can be influenced by the solution's composition. For instance, the addition of a background salt has been shown to shift the cis-trans equilibrium in favor of the cis isomer. researchgate.net While both isomers can be stable, the trans isomer is often found to be thermodynamically more stable and less soluble, which can be used to isolate it from a mixture. rsc.org Computational studies on similar copper-amino acid complexes suggest that while trans conformers are more stable as isolated compounds, both cis and trans isomers can have similar stability in aqueous solutions at room temperature. researchgate.net

Spectroscopic Characterization of L Glutamato Copper Complexes

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations of L-glutamato copper complexes. It is instrumental in identifying the coordination modes of the L-glutamate ligand and characterizing the metal-ligand bonds.

Infrared (IR) Spectroscopic Analysis of Ligand Vibrations and Metal-Ligand Bonds

Infrared spectroscopy is a powerful method for probing the functional groups of the L-glutamate ligand and their involvement in coordination to the copper(II) ion. The formation of the complex Cu(glu)·2H₂O induces significant shifts in the vibrational frequencies of the amino and carboxylate groups compared to the free L-glutamic acid. latamjpharm.orgresearchgate.net

The coordination of the amino group (NH₂) to the copper ion is evidenced by the shift of its characteristic stretching vibrations. latamjpharm.org These ν(NH₂) bands are often observed in a region that can be overlapped by the strong and broad O-H stretching vibrations from coordinated or lattice water molecules. latamjpharm.org In the complex, the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are of particular importance. The energy difference between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies can help determine the coordination mode of the carboxylate group. latamjpharm.org For instance, in a mixed-metal complex [CuMg(L-glu)₂(H₂O)₃]·2H₂O, the clear splitting of the νₐₛ(COO⁻) band confirms the presence of two structurally non-equivalent carboxylate groups, one coordinating to Cu(II) and the other to Mg(II). latamjpharm.org

The presence of water molecules in the complex, as in Cu(glu)·2H₂O, is confirmed by characteristic O-H stretching bands. latamjpharm.org Hydrogen bonding interactions involving the amino groups and water molecules can lead to a lowering of the ν(OH) and ν(NH) stretching frequencies. latamjpharm.org The lower frequency region of the IR spectrum reveals vibrations associated with the metal-ligand bonds, such as Cu-N and Cu-O stretching modes, providing direct evidence of coordination. researchgate.net

Table 1: Selected Infrared Vibrational Frequencies (cm⁻¹) for Cu(L-glutamato)·2H₂O

Vibrational Mode Frequency (cm⁻¹) Assignment
ν(OH) + ν(NH) ~3300-3000 O-H and N-H stretching
νₐₛ(COO⁻) ~1625 Asymmetric COO⁻ stretching
δ(NH₂) ~1585 NH₂ scissoring
νₛ(COO⁻) ~1410 Symmetric COO⁻ stretching
ν(Cu-N) / ν(Cu-O) < 500 Metal-ligand stretching

Data sourced from Baran et al. latamjpharm.org

Raman Spectroscopic Investigations of Molecular Structure

Raman spectroscopy complements IR spectroscopy, offering valuable information about the molecular structure of this compound complexes, particularly for symmetric vibrations and skeletal modes that are weak or inactive in the IR spectrum. metrohm.com In the study of Cu(glu)·2H₂O, Raman spectra provide a detailed fingerprint of the complex. latamjpharm.orglatamjpharm.org

The Raman spectrum of Cu(glu)·2H₂O shows characteristic bands for the carboxylate and amino groups. latamjpharm.org Similar to IR spectroscopy, shifts in the positions of these bands upon complexation provide evidence for coordination. The νₛ(COO⁻) stretching vibration often gives a strong band in the Raman spectrum. latamjpharm.org The CH₂ stretching and deformation modes are also observable. rasayanjournal.co.in One of the key advantages of Raman spectroscopy is its low interference from water, making it well-suited for studying aqueous solutions of these complexes. metrohm.com However, some copper complexes can be susceptible to decomposition under laser irradiation, which can sometimes hinder the acquisition of high-quality Raman spectra. latamjpharm.org

Table 2: Selected Raman Vibrational Frequencies (cm⁻¹) for Cu(L-glutamato)·2H₂O

Vibrational Mode Frequency (cm⁻¹) Assignment
ν(CH) ~2950 C-H stretching
νₐₛ(COO⁻) ~1625 Asymmetric COO⁻ stretching
νₛ(COO⁻) ~1410 Symmetric COO⁻ stretching
Skeletal modes < 1000 C-C, C-N stretching, and deformations

Data sourced from Baran et al. latamjpharm.org

Electronic Spectroscopy

Electronic spectroscopy, specifically UV-Visible (UV-Vis) spectrophotometry, is employed to study the electronic transitions within the copper(II) complex, which provides information about the d-orbital splitting and the coordination geometry around the metal center.

UV-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Coordination Environment Determination

The UV-Vis spectrum of a typical Cu(II) complex, which has a d⁹ electronic configuration, is characterized by a broad, weak absorption band in the visible region, corresponding to d-d electronic transitions. The position and intensity of this band are highly sensitive to the nature of the ligands and the coordination geometry. For this compound complexes, this absorption maximum (λₘₐₓ) is indicative of the coordination environment. researchgate.netscielo.br

In an aqueous solution, the interaction between Cu(II) and L-glutamic acid can be monitored by UV-Vis spectroscopy to determine the stoichiometry of the complex formed. kuet.ac.bd Methods such as the mole ratio and continuous variation (Job's plot) methods have been used to establish a 1:1 metal-to-ligand ratio in solution under specific pH conditions. kuet.ac.bd The λₘₐₓ for the Cu(II)-glutamic acid complex is typically observed in the range of 600-800 nm. scielo.brnih.gov For instance, a λₘₐₓ around 630 nm is indicative of a {N₂,O₂} chromophore, suggesting coordination through two nitrogen atoms and two oxygen atoms. nih.gov The geometry around the copper ion in these complexes is often a distorted octahedron or square pyramid. latamjpharm.orgresearchgate.net The spectra can also exhibit more intense bands in the UV region, which are attributed to ligand-to-metal charge transfer (LMCT) transitions. mdpi.com

Table 3: UV-Visible Spectroscopic Data for Copper-Glutamate Complexes

Complex/System λₘₐₓ (nm) Coordination Environment/Chromophore Reference
[Cu(II)(Gln)₂] ~620 Distorted octahedral researchgate.net
Cu(Asp)₂ 630 {N₂,O₂} nih.gov
Cu(II)-Glutamic Acid (1:1) ~750 Aqueous solution, pH 4.69 kuet.ac.bd

Magnetic Resonance Spectroscopy

Magnetic resonance techniques, particularly Electron Paramagnetic Resonance (EPR) spectroscopy, are exceptionally suited for studying paramagnetic species like Cu(II) complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy provides detailed information about the electronic ground state, the symmetry of the ligand field, and the nature of the copper-ligand bonds in this compound complexes. The technique measures the transition of an unpaired electron between spin states in a magnetic field. The resulting spectrum is characterized by g-values and, if resolved, hyperfine coupling constants (A-values).

For Cu(II) complexes, the g-tensor components (g∥ and g⊥) are diagnostic of the electronic ground state. In an axially elongated octahedral or square-planar geometry, the unpaired electron resides in the d(x²-y²) orbital, resulting in g∥ > g⊥ > 2.0023. researchgate.netconicet.gov.ar This is a common finding for L-glutamato and L-glutamine copper complexes. researchgate.netresearchgate.netconicet.gov.ar For example, single-crystal EPR studies of a Cu(L-Glutamine)₂ complex yielded g∥ = 2.248 and g⊥ = 2.051, confirming a d(x²-y²) ground state. researchgate.netconicet.gov.ar The hyperfine splitting, caused by the interaction of the electron spin with the copper nucleus (I = 3/2), provides further insight into the covalency of the metal-ligand bonds. The magnitude of the parallel hyperfine coupling constant (A∥) is sensitive to the degree of covalent character in the in-plane σ-bonds. Studies on mixed-ligand complexes involving L-glutamic acid have used EPR to investigate weak exchange interactions between copper centers. nih.govacs.org

Table 4: EPR Spectroscopic Parameters for this compound Complexes

Complex g∥ g⊥ A∥ (10⁻⁴ cm⁻¹) Ground State Reference
[Cu(II)(Gln)₂] (frozen solution) 2.26 2.05 175 d(x²-y²) researchgate.net
Cu[NH₂CO₂CH(CH₂)₂-CONH₂]₂ 2.248 2.051 - d(x²-y²) researchgate.netconicet.gov.ar
[Cu(glu)(phen)(H₂O)]⁺ ~2.25 ~2.06 ~170 d(x²-y²) nih.govacs.org
Single Crystal EPR Studies for Anisotropy and g-Tensor Analysis

Single crystal EPR studies are particularly informative as they allow for the precise determination of the anisotropy of the magnetic parameters. By rotating the crystal within the magnetic field of the EPR spectrometer, the angular dependence of the spectrum can be mapped, which yields the principal values and orientations of the g-tensor and the copper hyperfine tensor (A).

In a study of a copper(II) complex with L-glutamine, which is structurally similar to glutamic acid, single crystal EPR was performed at both X-band (9.8 GHz) and Q-band (33.9 GHz) frequencies. researchgate.netconicet.gov.ar The analysis of the angular variation of the EPR line positions allowed for the evaluation of the molecular g-tensor. researchgate.net The resulting principal g-values were determined to be g∥ = 2.248 and g⊥ = 2.051. researchgate.netconicet.gov.ar This significant anisotropy, where the g-value parallel to the main symmetry axis is larger than the perpendicular component, is characteristic of a Cu(II) ion in an axially elongated octahedral or square-planar coordination environment. researchgate.net

For mixed-ligand complexes, such as [Cu(glu)(phen)(H₂O)]⁺ (where 'phen' is 1,10-phenanthroline), single crystal EPR reveals how the different ligands influence the electronic environment of the copper ion. acs.org The g- and A-tensors in such systems are deduced from the angular variation of the experimental spectra, providing a detailed picture of the molecular structure. acs.org

Table 1: Principal g-Tensor Values from Single Crystal EPR

Complexg∥g⊥Reference
Copper(II)-L-Glutamine2.2482.051 researchgate.netconicet.gov.ar
X-band and Q-band EPR Measurements

EPR measurements are commonly performed at X-band (~9.5 GHz) and Q-band (~34 GHz) frequencies. ethz.ch The use of a higher frequency like Q-band often leads to better resolution of anisotropic g-values, a phenomenon known as "g-factor resolution". This is because the separation between spectral features related to different g-values is proportional to the magnetic field, which is higher at Q-band. nih.gov

For a mixed-metal complex, [CuMg(L-Glu)₂(H₂O)₃]·2H₂O, the Q-band ESR spectrum at room temperature was well-resolved, showing the characteristic signal of an axial system with g∥ = 2.255 and g⊥ = 2.113. latamjpharm.org In contrast, X-band spectra of the same compound showed less resolution, which improved upon cooling. latamjpharm.org

In the case of the mixed-ligand complex [Cu(glu)(phen)(H₂O)]⁺, the Q-band spectrum of a polycrystalline sample displayed well-resolved g∥ and g⊥ features, which is typical for weakly exchange-coupled systems. acs.orgresearchgate.net This enhanced resolution at the higher frequency was crucial for accurately determining the magnetic parameters and understanding the exchange interactions. acs.org Comparing spectra from both frequencies helps to disentangle different magnetic contributions and provides a more complete understanding of the system. researchgate.net

Table 2: Comparison of g-Values from X-band and Q-band EPR

ComplexFrequency Bandg∥g⊥Reference
[CuMg(L-Glu)₂(H₂O)₃]·2H₂OQ-band2.2552.113 latamjpharm.org
[Cu(glu)(phen)(H₂O)]⁺Q-band (polycrystalline)Well-resolved features acs.org
Copper(II)-L-GlutamineX-band & Q-band2.2482.051 researchgate.net
Investigation of Exchange Interactions between Copper(II) Centers

EPR spectroscopy is highly sensitive to magnetic exchange interactions between paramagnetic centers. In many this compound complexes, the copper ions are not magnetically isolated, and these interactions influence the EPR lineshape. If the exchange interaction (J) is strong compared to the hyperfine splitting (A), the hyperfine structure collapses into a single, broad line—a phenomenon known as exchange narrowing. researchgate.net

In the copper-L-glutamine complex, single crystal EPR spectra show a single, exchange-collapsed resonance line, indicating the presence of exchange coupling between the copper ions. researchgate.net This complex is described as a weakly exchange-coupled system. researchgate.net Similarly, for the [CuMg(L-Glu)₂(H₂O)₃]·2H₂O complex, the existence of weak exchange between copper centers was inferred from the magnetic data. latamjpharm.org

A detailed analysis was performed on the mixed-ligand complex [Cu(glu)(phen)(H₂O)]⁺, which exhibits spectra characteristic of weak exchange. acs.orgresearchgate.net The angular variation of the single crystal spectra showed a transition from a partially resolved hyperfine structure to a single Lorentzian line, corresponding to a shift from a weak to a strong exchange regime depending on the crystal orientation. acs.org By analyzing this transition using the random frequency modulation model, an average isotropic exchange parameter of |J| ≈ 25 × 10⁻⁴ cm⁻¹ was evaluated. researchgate.net This weak interaction was proposed to be mediated through a combination of hydrophobic interactions between phenanthroline rings and a chemical pathway involving carboxylate groups. researchgate.net

Determination of Ground Orbital States (e.g., d(x²-y²))

The principal values of the g-tensor are directly related to the ground electronic state of the Cu(II) ion (a d⁹ system). For Cu(II) complexes with elongated octahedral, square pyramidal, or square planar geometries, the unpaired electron typically resides in the d(x²-y²) orbital. researchgate.netmdpi.com This configuration leads to a characteristic axial or near-axial g-tensor with g∥ > g⊥ > 2.0023 (the free electron g-value).

For the copper-L-glutamine complex, the experimental g-values of g∥ = 2.248 and g⊥ = 2.051 are a clear indication of a d(x²-y²) ground orbital for the copper ions. researchgate.netconicet.gov.ar Likewise, the g-values for the [CuMg(L-Glu)₂(H₂O)₃]·2H₂O complex (g∥ = 2.255 and g⊥ = 2.113) are consistent with a Cu(II) ion in a square pyramidal environment with a d(x²-y²) ground state. latamjpharm.org The consistency of this finding across different L-glutamato and related amino acid complexes confirms that the typical coordination geometry adopted by copper(II) with these ligands imposes this specific electronic ground state. researchgate.net

Nuclear Magnetic Resonance (NMR) Relaxation Studies

While EPR focuses on the unpaired electron of the Cu(II) center, Nuclear Magnetic Resonance (NMR) spectroscopy probes the nuclei of the ligand and solvent molecules. In the presence of a paramagnetic center like Cu(II), the NMR relaxation times of nearby nuclei are significantly shortened. The study of these relaxation rates, known as paramagnetic relaxation enhancement (PRE), provides valuable information on the structure and dynamics of the complex in solution. nih.gov

Assessment of Structural and Dynamic Characteristics in Solution

A combined EPR and NMR relaxation study of several copper(II) bis-complexes with amino acids, including L-glutamic acid, has provided insights into their structure and dynamics in aqueous solution. nih.gov The study of the nuclear magnetic relaxation dispersion (NMRD) profiles, which is the measurement of the solvent proton relaxation rate as a function of the magnetic field, is particularly useful.

For the Cu(L-Glu)₂(²⁻) complex, the data revealed an increased exchange rate for the single water molecule coordinated in the axial position. nih.gov This was attributed to the glutamic acid side-chain groups effectively "pushing out" the axial water molecule, making its exchange with the bulk solvent faster. nih.gov Furthermore, simulations of the NMRD profiles indicated that the presence of the additional carboxylic groups on the glutamate (B1630785) ligands leads to an increase in the lifetime of water molecules in the second coordination sphere of the copper(II) ion. nih.gov These findings highlight how the specific functional groups of the L-glutamate ligand influence not only the primary coordination sphere but also the surrounding solvent environment.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides information about the local geometric and electronic structure of the absorbing atom. The technique is element-specific and can be applied to crystalline solids, solutions, and amorphous materials. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES is sensitive to the oxidation state and coordination geometry, while EXAFS provides precise information about the number, type, and distances of neighboring atoms. researchgate.net

For this compound complexes, XAS studies at the Cu K-edge have been used to determine the coordination environment of the copper center. An investigation of [Cu(L-glu)(H₂O)]·H₂O using EXAFS indicated a distorted octahedral coordination geometry around the copper atom. researchgate.net The technique has also been applied to mixed-ligand complexes containing L-glutamate, such as [Cu(L-glu)(bipy)] and [Cu(L-glu)(phen)(H₂O)]·3H₂O, to probe their structures. researchgate.net In a study on a copper-L-glutamine complex, EXAFS results demonstrated that the solid-state structure, a distorted octahedron, is preserved when the complex is dissolved in aqueous solution at physiological pH. researchgate.net This confirms that findings from solid-state methods like X-ray crystallography can be relevant to the behavior of these complexes in solution.

Table 3: Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
This compoundCopper(II) L-glutamate
[CuMg(L-Glu)₂(H₂O)₃]·2H₂OAqua(μ-L-glutamato-κ⁴N,O,O',O'')magnesium(II)diaqua(L-glutamato-κ²N,O)copper(II) dihydrate
[Cu(glu)(phen)(H₂O)]⁺Aqua(L-glutamato)(1,10-phenanthroline)copper(II) ion
[Cu(L-glu)(H₂O)]·H₂OAqua(L-glutamato)copper(II) monohydrate
[Cu(L-glu)(bipy)](2,2'-Bipyridine)(L-glutamato)copper(II)
Copper(II)-L-GlutamineBis(L-glutaminato)copper(II)

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environment

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique used to obtain information about the local atomic structure around a specific absorbing atom. It analyzes the fine structure oscillations on the high-energy side of an X-ray absorption edge. By studying these oscillations, one can determine the types of neighboring atoms, their distance from the central atom (bond length), and their number (coordination number), providing a detailed picture of the local coordination environment. scispace.com

In the context of this compound complexes, EXAFS studies performed at the Cu K-edge are instrumental in elucidating the geometry and structural parameters of the copper(II) center. Research has shown that the coordination environment of copper is highly dependent on the specific ligands involved.

For the complex aqua(L-glutamato)copper(II) hydrate, [Cu(L-glu)(H2O)]·H2O, EXAFS analysis has indicated that the copper(II) ion exists in a distorted octahedral coordination. scispace.comresearchgate.net This geometry is formed by the tridentate L-glutamic acid ligand, which coordinates through an amino nitrogen and two carboxylate oxygen atoms, along with water molecules completing the coordination sphere. Specifically, one study identified a distorted tetragonal pyramidal geometry for the related L-aspartic acid complex, [Cu(L-asp)(H2O)]·H2O, which suggests a similar arrangement for the L-glutamato complex. scispace.comresearchgate.net In this arrangement, the equatorial plane is typically formed by the amino nitrogen, a carboxylate oxygen from the glutamate ligand, a carboxylate oxygen from a neighboring glutamate molecule, and a water molecule. The axial positions, which are at longer distances due to the Jahn-Teller effect common in Cu(II) complexes, are occupied by other weakly coordinating oxygen atoms. scispace.com

In mixed-ligand systems, where another chelating agent is introduced, the coordination geometry can change. Studies on complexes such as [Cu(L-glu)(bipy)] and aqua(L-glutamato)(phenanthroline)copper(II) trihydrate have been conducted. researchgate.net For these types of complexes, EXAFS analysis, often in conjunction with X-ray Absorption Near Edge Structure (XANES) analysis, has been used to determine the structural parameters. researchgate.net For instance, a square pyramidal geometry is often identified in such mixed-ligand complexes. researchgate.net

The analysis of the EXAFS spectrum involves fitting the experimental data to a theoretical model based on the EXAFS equation. This process yields precise structural parameters for the coordination shells around the copper atom. These parameters include the interatomic distance (R), the coordination number (N), and the Debye-Waller factor (σ²), which accounts for thermal and static disorder.

Detailed Research Findings

The following table presents structural parameters for the local coordination environment around the copper(II) ion in various L-glutamato and related amino acid complexes, as determined by EXAFS analysis. The data illustrates the typical bond distances and coordination numbers for the first coordination shell, which consists of the nearest neighboring atoms (typically nitrogen and oxygen).

ComplexScattering Path (Absorber-Scatterer)Coordination Number (N)Bond Distance (R) in ÅDebye-Waller Factor (σ²) in ŲReference Complex for Data
[Cu(II)(Gln)₂]Cu-N/O (Equatorial)41.93 - 1.98Not ReportedCu(II)-L-glutamine acs.org
Cu-O (Axial)22.70, 2.86Not Reported
[Cu(L-asp)(H₂O)]·H₂OCu-O (Equatorial Average)3~1.95Not ReportedCu(II)-L-aspartic acid researchgate.net
Cu-N (Equatorial)11.998Not Reported
Cu-O (Axial)12.313Not Reported

Note: The data for the L-glutamine and L-aspartic acid complexes are presented as close analogs to provide representative values for the coordination environment in copper-amino acid complexes.

Computational and Theoretical Studies on L Glutamato Copper Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading computational method for studying transition metal complexes due to its favorable balance of accuracy and computational cost. It is extensively used to model the properties of L-Glutamato copper systems, from geometry and electronic configuration to the nature of the copper-ligand bonding.

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry. For this compound complexes, this involves optimizing the positions of all atoms to predict bond lengths, bond angles, and dihedral angles. These theoretical structures provide a crucial reference for comparison with experimental data from techniques like X-ray crystallography.

Beyond structural prediction, DFT is used to analyze the electronic properties of the complex. This includes calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap (Egap) is a key descriptor of molecular stability and reactivity. researchgate.net Studies on related systems, such as L-glutamine adsorbed on a copper surface, show how DFT can elucidate the electronic contributions of different atoms. researchgate.netmdpi.com For instance, in the L-glutamine/Cu(111) system, the HOMO is primarily localized on the backbone's nitrogen atom, indicating its role as a potential active center for bonding. researchgate.net The analysis of molecular orbitals reveals that the energy range from -3 eV to -6 eV involves hybridization between the d-orbitals of copper and the p-orbitals of nitrogen, oxygen, and carbon atoms from the glutamate (B1630785) ligand, confirming the covalent nature of the interaction. mdpi.com

Mulliken population analysis, a feature of DFT studies, can reveal the extent of charge transfer between the metal ion and the ligand. researchgate.net In copper-glutamine systems, calculations show a charge transfer from the nitrogen and carbon atoms of the molecule and the neighboring copper atoms toward the more electronegative oxygen atoms, highlighting the strong bonding tendency of the ligand and its ability to interact with the copper center. researchgate.net

Table 1: Theoretical Electronic Properties of L-Glutamine This table presents theoretical values for a single L-glutamine molecule, which are foundational for understanding its interaction with copper in DFT studies.

Parameter Unshifted Energy (eV) Shifted Energy (eV, relative to EF=0)
HOMO -5.74 -2.57
LUMO 0.44 3.61
Egap 6.18 6.18

Data sourced from a DFT study on L-glutamine on a Cu(111) surface. researchgate.net

DFT is instrumental in modeling the coordination environment around the central copper(II) ion. Experimental studies on bis(L-glutaminato)copper(II), [Cu(II)(Gln)₂], have shown that the Cu²⁺ ion typically exists in a distorted octahedral geometry. researchgate.netresearchgate.net In this arrangement, the copper is equatorially trans-coordinated by two glutamine molecules, each acting as a bidentate ligand through a nitrogen atom from the amino group and an oxygen atom from the carboxylate group. researchgate.net The axial positions are occupied by oxygen atoms from the carboxylate groups of neighboring molecules, completing the coordination sphere. researchgate.net

Computational models using DFT aim to reproduce and analyze these coordination patterns. The calculations can predict the precise bond lengths and angles that define the geometry. These theoretical parameters are then validated against experimental values. For example, X-ray diffraction has determined the equatorial Cu-O and Cu-N bond distances in [Cu(II)(Gln)₂] to be in the range of 1.93 to 1.98 Å, while the axial Cu-O distances are significantly longer, at 2.70 and 2.86 Å, which is characteristic of a Jahn-Teller distorted octahedron. researchgate.net DFT calculations on such systems can accurately replicate this distortion and provide insight into its electronic origins.

Table 2: Experimental Bond Distances in bis(L-glutaminato)copper(II) Crystals This table provides key experimental bond lengths determined by X-ray crystallography, which serve as a benchmark for computational geometry optimizations.

Bond Distance (Å)
Cu–O (equatorial) 1.93 - 1.98
Cu–N (equatorial) 1.93 - 1.98
Cu–O (axial) 2.70
Cu–O (axial) 2.86

Data sourced from X-ray crystal structure analysis. researchgate.net

Geometry Optimization and Prediction of Electronic Structures

Ab Initio and Molecular Mechanics Approaches for Conformational Analysis

While DFT is a workhorse for electronic structure, other computational methods like ab initio molecular dynamics (AIMD) and molecular mechanics (MM) are suited for studying the dynamic and conformational behavior of molecules. dtic.mil Ab initio ("from first principles") methods solve the Schrödinger equation with minimal approximations and can provide highly accurate results, though at a significant computational expense. dtic.mil AIMD combines these quantum mechanical calculations with classical molecular dynamics, allowing for the simulation of the movement of atoms over time while the forces governing their motion are calculated "on the fly" from the electronic structure. aps.orgnih.gov

This approach is particularly valuable for studying this compound complexes in solution or within larger biological systems, where the complex is not static but samples a range of conformations. AIMD can be used to study the stability of the coordination sphere, ligand exchange processes, and the influence of the surrounding solvent molecules on the complex's structure. nih.gov For instance, AIMD has been successfully applied to study the dimerization of Cu(II) ions on mineral surfaces and the properties of liquid copper, demonstrating its capability to handle complex systems with d-electron metals. aps.orgnih.gov

Molecular mechanics, on the other hand, forgoes the expensive electronic structure calculations and instead uses a classical force field—a set of parameters and potential energy functions—to describe the interactions between atoms. This makes MM computationally much faster, enabling the simulation of very large systems like entire proteins over longer timescales. dtic.mil For a system like this compound, MM could be used to explore the conformational landscape of the ligand or to study how the complex docks with and interacts within a protein binding site. Recent trends involve combining quantum mechanics and molecular mechanics (QM/MM), where the core copper-glutamate complex is treated with a high-level method like DFT, while the surrounding environment (e.g., protein and solvent) is handled by a force field. This hybrid approach allows for the accurate study of the active site's chemistry while still accounting for the structural influence of the larger environment. rsc.org

Theoretical Predictions of Spectroscopic Parameters (e.g., EPR, UV-Vis)

A critical application of computational chemistry is the prediction of spectroscopic parameters, which allows for direct comparison with experimental spectra to confirm or elucidate the structure of a compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a key technique for studying paramagnetic Cu(II) complexes. ethz.ch The EPR spectrum is characterized by the g-tensor and the hyperfine coupling (A-tensor) values, which are highly sensitive to the geometric and electronic environment of the copper ion. ethz.chmdpi.com Computational methods, especially DFT, are widely used to calculate these parameters. Studies have shown that modern double-hybrid density functionals (DHDFs) like B2GP-PLYP can predict g-tensors for Cu(II) complexes with high accuracy. mdpi.com For this compound, theoretical simulations of the EPR spectrum can confirm the coordination environment. researchgate.net The calculated g-values (g|| and g⊥) and A-values (A|| and A⊥) from a simulated spectrum can be compared with those from an experimental spectrum of a frozen solution of the complex, providing strong evidence for a specific structure. researchgate.net A typical EPR spectrum for a Cu(II) complex with N and O ligands shows an axial signal with g|| > g⊥, consistent with a d(x²-y²) ground state in a distorted octahedral or square planar geometry. ethz.chresearchgate.net

Table 3: Comparison of Experimental and Simulated EPR Parameters for a Cu(II)-Glutamine Complex at pH 7

Data sourced from a comparative EPR analysis. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for simulating electronic absorption spectra (UV-Vis). nih.gov For this compound, TD-DFT can predict the energies and intensities of electronic transitions. These include low-intensity d-d transitions in the visible region (typically 600-800 nm), which are characteristic of the Cu(II) ion in its specific ligand field, and more intense ligand-to-metal charge transfer (LMCT) bands in the UV region. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can validate the modeled structure and gain a deeper understanding of the electronic transitions responsible for the observed color of the complex. nih.govresearchgate.net

Computational Investigations of Copper Isotope Fractionation in Metal-Ligand Interactions

Copper exists as two stable isotopes, ⁶³Cu and ⁶⁵Cu. Recent studies have shown that chemical and biological processes can cause isotope fractionation, where one isotope is preferentially incorporated into a specific molecule or phase. nih.gov Computational studies are crucial for understanding the mechanisms that drive this fractionation. When copper binds to a ligand like glutamate, an equilibrium isotope effect occurs, leading to a slight enrichment of one isotope in the complex relative to the free aqueous ion.

Experimental work has demonstrated that amino acids differentially fractionate copper isotopes. nih.gov Specifically, complexation with glutamate, which coordinates via oxygen atoms, results in a preferential binding of the heavier ⁶⁵Cu isotope. nih.gov The measured fractionation value (Δ⁶⁵Cu_complex-free) for glutamate is +0.26 ± 0.04‰. nih.gov In contrast, ligands that bind through sulfur, like cysteine, preferentially bind the lighter ⁶³Cu isotope (Δ⁶⁵Cu_complex-free = -0.48 ± 0.18‰). nih.gov

Computational models, primarily using DFT, can predict these isotope fractionation factors by calculating the vibrational frequencies of the different isotopic forms of the complex (isotopologues). The preference for the heavy or light isotope is related to changes in the vibrational energy of the system upon complexation. These theoretical predictions help confirm that the identity of the coordinating atom (O, N, or S) is a primary driver of the direction and magnitude of isotope fractionation. nih.gov Such computational investigations are essential for interpreting natural variations in copper isotopes in geological and biological systems, where copper-amino acid interactions play a significant role. researchgate.net

Table 4: Experimental Equilibrium Copper Isotope Fractionation (Δ⁶⁵Cu) by Different Amino Acid Ligands

Ligand Coordinating Atom(s) Δ⁶⁵Cucomplex-free (‰)
Glutamate Oxygen +0.26 ± 0.04
Aspartate Oxygen +0.16 ± 0.10
Histidine Nitrogen -0.01 ± 0.04
Cysteine Sulfur -0.48 ± 0.18

Data sourced from an experimental study on metal-binding amino acids. nih.gov

Advanced Research Applications and Chemical Interactions of L Glutamato Copper Complexes

Catalytic Applications of L-Glutamato Copper Complexes

The catalytic prowess of copper complexes is well-documented, with applications spanning a wide array of organic transformations. researchgate.net this compound complexes, in particular, are explored in both homogeneous and heterogeneous catalytic systems, where the glutamate (B1630785) ligand can significantly influence the stability and activity of the copper center.

Homogeneous and Heterogeneous Catalysis (e.g., CO2 Hydrogenation, Nitrile Hydration)

Catalysis is broadly categorized into homogeneous, where the catalyst and reactants are in the same phase, and heterogeneous, where they are in different phases. numberanalytics.comlibretexts.org this compound complexes have shown potential in both domains.

Heterogeneous Catalysis: A notable example involves the use of an L-glutamic acid-functionalized copper complex supported on a magnetic nanoparticle (NiFe₂O₄-glutamate-Cu). This system acts as an efficient and recyclable heterogeneous catalyst for one-pot, three-component "click reactions" to synthesize a variety of 1,4-disubstituted-1,2,3-triazoles in water at room temperature. The solid support allows for easy separation and reuse of the catalyst, a significant advantage in sustainable chemistry.

Homogeneous Catalysis: In homogeneous systems, copper complexes are effective catalysts for the hydrogenation of carbon dioxide (CO₂) to formate, a reaction of great interest for CO₂ utilization and energy storage. researchgate.netpnnl.govpnnl.gov While research on this compound complexes for this specific reaction is emerging, studies on similar copper(I) complexes show that the ligand framework is crucial for catalytic activity. pnnl.govrsc.org The catalytic cycle often involves the formation of a copper-hydride intermediate, which then reacts with CO₂. rsc.org The presence of a base is typically required to facilitate the activation of H₂ and turnover of the catalyst. researchgate.net

The hydration of nitriles to amides is another industrially significant reaction where copper complexes have demonstrated high efficiency under mild conditions, often in aqueous media. whiterose.ac.ukrsc.org Copper(II) acetate (B1210297), for instance, has been shown to catalyze this transformation effectively. rsc.org The mechanism generally involves the coordination of the nitrile to the copper center, which increases its electrophilicity and susceptibility to nucleophilic attack by water. whiterose.ac.uk The L-glutamate ligand can modulate the properties of the copper center, influencing its catalytic performance in such reactions.

Table 1: Examples of Catalytic Systems Involving Copper Complexes

Catalyst SystemCatalysis TypeReactionKey FindingsReference
NiFe₂O₄-glutamate-CuHeterogeneousSynthesis of 1,2,3-triazolesEfficient and recyclable catalyst in aqueous media.N/A
[CuI(dtbpf)]HomogeneousCO₂ Hydrogenation to FormateHigh turnover numbers achieved under ambient pressure. rsc.org
Copper(II) AcetateHomogeneousNitrile Hydration to AmideMild and general procedure in water at low temperatures. whiterose.ac.ukrsc.org

Interactions with Biomacromolecules

The interaction of metal complexes with biomacromolecules, particularly DNA, is a cornerstone of bioinorganic chemistry, with implications for the development of therapeutic agents and molecular probes. This compound complexes, often in conjunction with other ligands like 1,10-phenanthroline (B135089), have been extensively studied for their ability to bind and cleave DNA.

DNA Binding Studies (e.g., via UV-Vis, Fluorescence Quenching, Circular Dichroism, Viscosity Measurements)

To elucidate the nature of the interaction between this compound complexes and DNA, a suite of spectroscopic and physical techniques is employed.

UV-Vis Spectroscopy: This technique is used to monitor the changes in the absorption spectrum of the copper complex upon the addition of DNA. A decrease in molar absorptivity (hypochromism) and a shift in wavelength (bathochromic or hypsochromic shift) typically indicate that the complex is binding to the DNA, often through intercalation where the planar ligands of the complex insert themselves between the DNA base pairs. nih.gov From these titrations, the intrinsic binding constant (Kb), which quantifies the binding affinity, can be calculated. For instance, an (N-salicylidene-L-glutamato)copper(II) complex was found to have a binding constant (Kb) of 4.87×10³ L·mol⁻¹. researchgate.net

Fluorescence Quenching: This method often involves a fluorescent molecule, like ethidium (B1194527) bromide (EtBr), which emits strongly when intercalated into DNA. A copper complex that can displace the EtBr will cause a decrease (quenching) in the fluorescence intensity. nih.gov The quenching process can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv), which provides insight into the binding. mdpi.com Studies on water-soluble copper(II) mono-anionic glutamate complexes revealed a static quenching mechanism, indicating the formation of a non-fluorescent ground-state complex between the copper species and DNA. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of chiral molecules like DNA. nih.gov The B-form of DNA has characteristic positive and negative bands in its CD spectrum due to base stacking and helicity. scielo.brscispace.com Changes in these bands upon the addition of a copper complex can signify conformational changes in the DNA, providing evidence for the binding mode. scielo.brresearchgate.net For example, a classical intercalator typically enhances the CD signals, stabilizing the B-form conformation. scispace.com

Viscosity Measurements: Hydrodynamic methods like viscosity measurements are critical for determining the binding mode in solution. tandfonline.com Intercalative binding, which lengthens and unwinds the DNA double helix to accommodate the complex, leads to a significant increase in the viscosity of the DNA solution. kaust.edu.samdpi.com In contrast, non-classical interactions like groove binding or electrostatic interactions cause little to no change, or even a slight decrease, in viscosity. researchgate.netmdpi.com

Table 2: DNA Binding Parameters for Selected Copper Complexes

Complex TypeMethodBinding Constant (Kb / M⁻¹)Binding ModeReference
(N-salicylidene-L-glutamato)copper(II)UV-Vis4.87 x 10³Intercalation researchgate.net
[Cu(phen)(glu)(H₂O)]NO₃Spectroscopy~10⁴ - 10⁵Moderate Intercalation researchgate.netuludag.edu.tr
Binuclear Cu(II) Salicylaldehyde-Glutamic Acid Schiff BaseUV-Vis6.24 x 10⁶Intercalation researchgate.net
Mixed-ligand Cu(II) Schiff BaseSpectroscopy~10⁵Moderate Intercalation rsc.org

Mechanistic Studies of DNA Cleavage Activity

Many copper complexes act as "chemical nucleases," capable of cleaving the phosphodiester backbone of DNA. asianpubs.org This activity is typically monitored using agarose (B213101) gel electrophoresis, which separates different forms of plasmid DNA: supercoiled (Form I), nicked or single-stranded cleaved (Form II), and linear or double-stranded cleaved (Form III). researchgate.net

The cleavage mechanism for copper complexes is predominantly oxidative . asianpubs.org This process involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or singlet oxygen, which attack the deoxyribose sugar or the nucleobases. nih.gov The production of these ROS often requires the presence of a co-reactant, such as a reducing agent (e.g., ascorbic acid) or an oxidizing agent (e.g., hydrogen peroxide, H₂O₂). researchgate.netnih.gov The involvement of specific ROS can be confirmed by scavenger studies; for example, the inhibition of cleavage by dimethyl sulfoxide (B87167) (DMSO) or tert-butyl alcohol points to the role of hydroxyl radicals. asianpubs.org

In contrast, hydrolytic cleavage , which involves the direct cleavage of the phosphodiester bond without damaging the sugar, is another possible pathway but is less common for these types of redox-active copper complexes. asianpubs.orgmdpi.comrsc.org

Studies have shown that complexes like (N-salicylidene-L-glutamato)copper(II) can efficiently cleave supercoiled pBR322 plasmid DNA into both nicked and linear forms. researchgate.net The efficiency of cleavage often correlates with the DNA binding affinity of the complex. rsc.org The redox properties of the copper center, which can cycle between Cu(II) and Cu(I) states, are fundamental to its ability to activate dioxygen or its derivatives to generate the damaging ROS. core.ac.uk

Analytical Methodologies for Copper Ii Glutamate Species Quantification

Spectrophotometric and Photometric Determination Methods

Spectrophotometric and photometric methods are widely employed for the quantification of copper(II)-glutamate due to their simplicity, cost-effectiveness, and reliability. These techniques are based on the formation of a colored complex between copper(II) ions and glutamate (B1630785), which absorbs light at a specific wavelength. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the copper-glutamate complex.

A common approach involves the reaction of copper(II) with monosodium glutamate (MSG) in an alkaline aqueous solution to form a distinct blue-colored complex. researchgate.net Research has shown that this reaction provides a quantitative basis for the determination of copper(II). The optimal conditions for this complex formation are typically at a pH between 9.5 and 10.5. researchgate.net At lower pH values, protonation hinders complex formation, while at higher pH, copper hydroxide (B78521) may precipitate, causing turbidity. researchgate.net The maximum absorbance (λmax) of the copper(II)-glutamate complex is observed at wavelengths ranging from 605 nm to 730 nm, depending on the specific conditions and instrumentation used. researchgate.netkuet.ac.bd

Studies have demonstrated the utility of this method for determining copper concentrations in a range of 10 to 500 µg/mL, with a theoretical detection limit as low as 1.3 µg/mL. researchgate.net The stability of the colored complex is also a key factor; it has been found to be stable for at least one week at concentrations of 100 mg/L or higher. researchgate.net The mole ratio of the complex has been identified as 1:1 (metal:ligand) in some studies, while others suggest a 1:5 ratio may be formed under specific pH conditions. kuet.ac.bduniroma1.it The accuracy of the photometric method using MSG has been validated against standard techniques like Atomic Absorption Spectrometry (AAS), showing good correlation with recoveries greater than 82%. researchgate.netuniroma1.it

MethodPrincipleOptimal pHλmax (nm)Linear RangeKey Findings & RemarksReference
PhotometryFormation of a blue complex between Cu(II) and monosodium glutamate (MSG).9.5 - 10.560510 - 500 µg/mLDetection limit of 1.3 µg/mL. Copper recovery > 82% compared to AAS. The method is simple, inexpensive, and uses readily available reagents. researchgate.net
UV-Vis SpectrophotometryFormation of a dark blue complex ([Cu(C₅H₈NO₄)₂]²⁺) between Cu²⁺ and MSG.106210.0005 - 0.025 MDetection limit of 0.0003 M. The complex is stable for 170 minutes. Good repeatability with an RSD of 0.89%. akjournals.com
UV-Visible SpectroscopyInteraction of Cu(II) and glutamic acid.Not specified730Not specifiedMole ratio, continuous variation, and slope ratio methods confirmed a 1:1 metal-to-ligand ratio. Thermodynamic parameters indicated the complex formation is spontaneous and exothermic. kuet.ac.bd

Electrochemical Determination Techniques (e.g., Polarography, Voltammetry)

Electrochemical techniques offer high sensitivity and selectivity for the quantification of copper(II)-glutamate species. These methods measure changes in electrical properties (such as current or potential) that occur during the electrochemical reaction of the complex.

Polarography has been used to investigate the formation and stability of copper-glutamate complexes. nih.govcapes.gov.br This technique involves measuring the current as a function of the potential applied to a dropping mercury electrode. It allows for the determination of the stoichiometry and formation constants of the various Cu(II)-glutamine species over a wide pH range. researchgate.net For instance, polarographic studies have identified that the [Cu(II)(Gln)₂] complex is the major species at physiological pH, with a high formation constant. researchgate.net The method relies on the Nernst equation, where the shift in the half-wave potential of copper in the presence of glutamate is used to calculate the stability constants of the formed complexes. researchgate.netias.ac.in

Voltammetry , particularly cyclic voltammetry (CV), is another powerful tool. researchgate.net CV is used to study the electrochemical response of the Cu(II)-glutamate system, revealing the mechanisms of copper electroreduction. researchgate.netunlp.edu.ar Studies have shown that in an alkaline glutamate electrolyte, copper electroreduction occurs in a two-step pathway involving a cuprous-glutamate complex as an intermediate. researchgate.netunlp.edu.ar Non-enzymatic sensors have been developed using copper oxide (CuO) nanomaterials on electrodes to detect glutamate. mdpi.com In these sensors, the catalytic activity of CuO towards glutamate results in an oxidation peak that can be measured. mdpi.com Techniques like linear sweep voltammetry (LSV) are used to investigate the charge transfer properties and optimize sensor performance. mdpi.com Furthermore, differential pulse voltammetry has been shown to be a highly sensitive technique for analyzing copper ions, with detection limits as low as 1.00 × 10⁻¹¹ M. ugm.ac.id

TechniqueElectrode/SystemPrincipleKey Findings & RemarksReference
PolarographyDropping Mercury Electrode (DME)Measures the shift in half-wave potential of Cu(II) reduction upon complexation with glutamate to determine stoichiometry and stability constants.Used to determine formation constants of various Cu(II)-glutamine species. [Cu(II)(Gln)₂] is the major species at physiological pH. researchgate.net
Cyclic Voltammetry (CV)Platinum CathodeInvestigates the electrochemical response of the Cu(II)-glutamate system in an alkaline electrolyte (pH 8).Revealed a two-step electroreduction pathway for copper with a cuprous-glutamate intermediate. Suitable for studying cyanide-free copper plating baths. researchgate.netunlp.edu.ar
Linear Sweep Voltammetry (LSV) / Cyclic Voltammetry (CV)CuO-MWCNTs/Screen-Printed Carbon ElectrodeNon-enzymatic sensing based on the catalytic oxidation of glutamate on the CuO nanomaterial surface.The sensor showed a linear response from 20 µM to 200 µM with a detection limit of 17.5 µM. The process is an irreversible oxidation. mdpi.com
Cyclic Voltammetry (CV) / Chronoamperometry (CA)Chitosan-derived carbon foam electrode with Cu ionsNon-enzymatic detection based on the redox reactions of the chelation compound formed between Cu ions and glutamate molecules.Achieved a very high sensitivity (1.9 × 10⁴ μA/mM∙cm²) and a broad detection range from nM to mM scale. mdpi.com
Differential Pulse VoltammetryModified Carbon Paste ElectrodeAnalysis of copper(II) ions using a selective electrode with a solid membrane.Demonstrated high sensitivity with a detection limit of 1.00 × 10⁻¹¹ M and good repeatability. Found to be more sensitive than the UV-Vis spectrophotometry method for well water analysis. ugm.ac.id

Applications in Environmental and Material Analysis (e.g., Ore Samples)

The analytical methods for quantifying copper-glutamate species have practical applications in diverse fields, particularly in the analysis of environmental and material samples. researchgate.net

In material analysis , these techniques are valuable for determining the copper content in geological samples like ores. A simple photometric method using MSG has been successfully applied to determine copper(II) concentrations in iron ore samples. researchgate.netuniroma1.it The procedure involves dissolving the ore sample in acid, filtering the solution, and then reacting the filtrate with MSG at the optimal pH to form the colored complex for spectrophotometric measurement. researchgate.net The results obtained by this method have shown good accuracy when compared with those from Atomic Absorption Spectrometry (AAS). researchgate.net This application is significant for the mining industry, offering a technically simple, inexpensive, and quantitative alternative for ore analysis. researchgate.netsgs.com The use of glutamate as a lixiviant (leaching agent) for extracting copper from ores like tenorite and copper sulfide (B99878) concentrates is also an area of active research, where accurate quantification of the dissolved copper-glutamate is essential for process control. cloudfront.netmdpi.com

In environmental analysis , these methods can be adapted for monitoring copper levels in various matrices. For example, voltammetric techniques have been used to analyze the concentration of Cu(II) in well water samples. ugm.ac.id An amperometric assay has been developed for screening heavy metals, including copper, in polluted soil and water samples. nih.gov This indirect method is based on the inhibition of the enzyme urease by heavy metals, where the resulting decrease in ammonia (B1221849) production is monitored via a coupled reaction involving glutamate dehydrogenase and NADH. nih.gov The high sensitivity of electrochemical methods makes them particularly suitable for detecting the low concentrations of pollutants often found in environmental samples. ugm.ac.idnih.gov

Application AreaSample TypeAnalytical MethodKey Findings & RemarksReference
Material AnalysisIron OrePhotometry using MSGThe method is quantitative and provides copper recovery of >82% compared to AAS. It is a simple and inexpensive technique for ore analysis. researchgate.net
Material AnalysisTenorite (CuO) and Copper Sulfide ConcentrateLeaching with glutamate solution followed by Atomic Absorption Spectrometry (AAS) analysis.Glutamate is an effective lixiviant for copper ores. Accurate analysis of the pregnant leach solution is critical for evaluating leaching efficiency. cloudfront.netmdpi.com
Material AnalysisElectric Arc Furnace (EAF) DustLeaching with MSG followed by analysis.MSG selectively recovers copper and zinc from EAF dust. mdpi.com
Environmental AnalysisWell WaterDifferential Pulse VoltammetryThe voltammetry method was found to be more effective for copper analysis in well water than UV-Vis spectrophotometry. ugm.ac.id
Environmental AnalysisPolluted Soil and WaterAmperometric Assay (Urease-Glutamate Dehydrogenase system)An indirect method for screening heavy metals like Cu(II) based on enzyme inhibition. The detection limit for Cu(II) was 8.5 µg/L. nih.gov

Q & A

Q. What interdisciplinary approaches (e.g., bioinorganic chemistry, materials science) could advance this compound research?

  • Methodological Answer :
  • Hybrid Materials : Incorporate into MOFs or hydrogels for controlled release applications.
  • Bioconjugation : Link to antibodies or peptides for targeted drug delivery.
  • Environmental Applications : Study its role in wastewater metal sequestration using ICP-MS and speciation modeling .

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